Quantitative Inhibition of Glucose Uptake in Chondrocytes
2-Quinizarincarboxylic acid (designated as Compound 15) inhibits glucose uptake in primary chondrocytes by 24.9% at a concentration of 50 μM [1]. While this specific value represents a moderate inhibitory effect, the same study reports that numerous other structurally related anthraquinones were 'significantly more' potent inhibitors than the parent molecule rhein, establishing a clear rank-order of potency within this chemical series [1].
| Evidence Dimension | Glucose Uptake Inhibition (Percentage at 50 μM) |
|---|---|
| Target Compound Data | 24.9% inhibition at 50 μM |
| Comparator Or Baseline | Various anthraquinone analogs (reported to be significantly more potent than rhein) |
| Quantified Difference | Not precisely quantifiable from the available data; however, the target compound's activity is established as one data point within a broader SAR landscape where other analogs demonstrate higher potency. |
| Conditions | In vitro glucose uptake assay using primary chondrocytes. |
Why This Matters
This quantifies the compound's activity in a specific biological assay, allowing researchers to select it as a moderate-efficacy tool compound or a control for SAR studies, rather than assuming it possesses the higher potency of other, more optimized analogs.
- [1] Carney, S. L., Broadmore, R. J., Tomlinson, R., Kingston, A., Gallagher, P. T., Owton, W. M., ... & Halliday, K. A. (1997). Anthraquinones related to rhein inhibit glucose uptake into chondrocytes. A mechanism for anti-osteoarthritis drugs? Bioorganic & Medicinal Chemistry Letters, 7(7), 817-822. View Source
